

IUPAC name for C₇H₈OS thiophene derivative

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Compound of Interest

Compound Name:	2,5-Dimethylthiophene-3-carbaldehyde
Cat. No.:	B1302944

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An In-depth Technical Guide to 1-(5-methylthiophen-2-yl)ethan-1-one (C₇H₈OS)

Introduction

Thiophene and its derivatives are a pivotal class of heterocyclic compounds in medicinal and organic chemistry.^{[1][2]} Consisting of an aromatic five-membered ring containing a sulfur atom, the thiophene scaffold is a common bioisostere for the benzene ring.^{[2][3]} This means it can often replace a benzene ring in biologically active molecules without a significant loss of activity, a strategy widely employed in drug design.^[2] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.^[1]

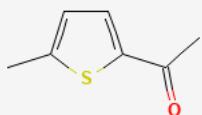
This guide focuses on a specific thiophene derivative with the molecular formula C₇H₈OS: 1-(5-methylthiophen-2-yl)ethan-1-one, more commonly known as 2-acetyl-5-methylthiophene. This compound serves as a valuable intermediate in the synthesis of more complex molecules and has applications as a flavoring agent, having been identified in foods such as coffee.^{[4][5]} We will provide an in-depth overview of its nomenclature, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Chemical Structure

The nomenclature and structural identifiers for this compound are crucial for unambiguous identification in research and documentation.

- IUPAC Name: 1-(5-methylthiophen-2-yl)ethan-1-one^[6]

- Common Name: 2-Acetyl-5-methylthiophene[6][7]
- Synonyms: 1-(5-Methyl-2-thienyl)ethanone, 5-Methyl-2-acetylthiophene, Methyl 5-methyl-2-thienyl ketone[6][8]
- CAS Number: 13679-74-8
- Molecular Formula: C₇H₈OS[8]



- Chemical Structure:

Figure 1: Chemical structure of 1-(5-methylthiophen-2-yl)ethan-1-one.

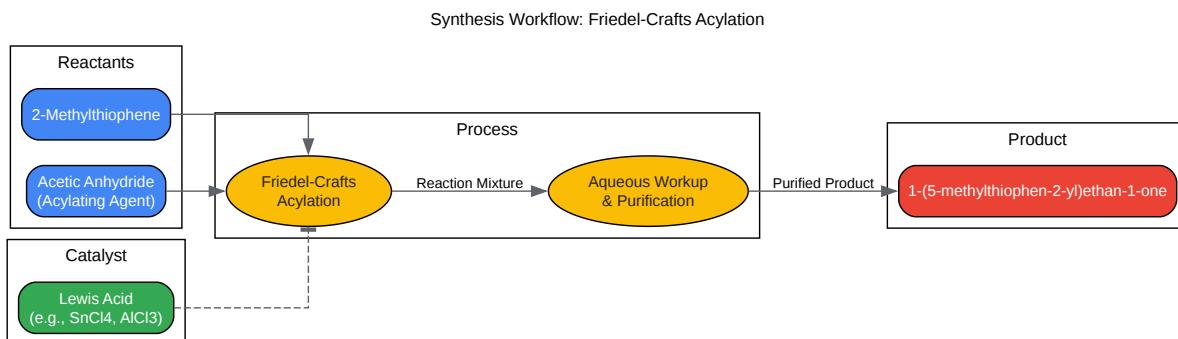
Physicochemical Properties

The physical and chemical properties of 1-(5-methylthiophen-2-yl)ethan-1-one are summarized in the table below. This quantitative data is essential for experimental design, purification, and characterization.

Property	Value	Reference(s)
Molecular Weight	140.20 g/mol	[4] [8]
Appearance	White to light yellow powder or crystals	[8]
Melting Point	24-28 °C	[8]
Boiling Point	65-67 °C @ 1 mmHg	
Density	1.106 g/mL at 25 °C	[8]
Refractive Index (n ₂₀ /D)	1.561	
SMILES String	CC(=O)c1ccc(C)s1	
InChI Key	YOSDTJYMDAEEAZ- UHFFFAOYSA-N	

Synthesis Workflow

A common and efficient method for the synthesis of 2-acetyl-5-methylthiophene is the Friedel-Crafts acylation of 2-methylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, predominantly at the 5-position due to the activating effect of the methyl group.



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Caption: Friedel-Crafts acylation workflow for synthesizing 2-acetyl-5-methylthiophene.

Experimental Protocol: Friedel-Crafts Acylation

This section provides a detailed protocol for the synthesis of 1-(5-methylthiophen-2-yl)ethan-1-one, adapted from standard Friedel-Crafts acylation procedures.

Materials:

- 2-Methylthiophene (1.0 eq)
- Acetic Anhydride (1.1 eq)
- Anhydrous Tin(IV) chloride (SnCl_4) (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser
- Rotary evaporator
- Chromatography equipment (for purification)

Procedure:

- Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
- Addition of Reagents: To the cooled solution, add acetic anhydride (1.1 eq). Subsequently, add tin(IV) chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 15 minutes.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure 1-(5-methylthiophen-2-yl)ethan-1-one.

Applications in Research and Drug Development

Due to the presence of a reactive ketone functional group, 2-acetyl-5-methylthiophene is a versatile intermediate for synthesizing a variety of more complex molecules.[\[1\]](#)

- **Synthetic Building Block:** It is used as a precursor in the preparation of compounds such as 2-ethyl-5-methylthiophene and (5-methylthiophen-2-yl)glyoxal.[\[8\]](#) These subsequent products can be used to build larger molecular scaffolds.
- **Pharmaceutical Intermediate:** Thiophene derivatives are integral to numerous pharmaceuticals.[\[1\]](#) The 2-acetylthiophene moiety is a key intermediate for synthesizing molecules with potential biological activities, leveraging the thiophene ring as a pharmacologically acceptable scaffold.[\[1\]](#)
- **Flavor and Fragrance Industry:** 2-Acetyl-5-methylthiophene has been identified as a flavor component in coffee and is recognized as a flavoring agent by the FDA.[\[4\]](#)[\[5\]](#) Its organoleptic properties make it useful in the food and fragrance industries.

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